REACTION_CXSMILES
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C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][N:7]([C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][C:21]=1[CH3:22])[C:16]([OH:18])=[O:17])[C:6]2=[O:23].[Li+].[I-]>N1C(C)=CC(C)=CC=1C.C(OCC)(=O)C>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][N:7]([C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][C:21]=1[CH3:22])[C:16]([OH:18])=[O:17])[C:6]2=[O:23] |f:1.2|
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Name
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3-(6-methoxy-4-oxoquinazolin-3(4H)-yl)-4-methylbenzoic acid
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Quantity
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8 g
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Type
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reactant
|
Smiles
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COC=1C=C2C(N(C=NC2=CC1)C=1C=C(C(=O)O)C=CC1C)=O
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Name
|
|
Quantity
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80 mL
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Type
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solvent
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Smiles
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N1=C(C=C(C=C1C)C)C
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Name
|
|
Quantity
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6.2 g
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Type
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reactant
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Smiles
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[Li+].[I-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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195 °C
|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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WASH
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Details
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The organic phase was washed with water
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Type
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FILTRATION
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Details
|
the resultant solid collected by filtration
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Type
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CUSTOM
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Details
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The solid was dried in vacuo at 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C(N(C=NC2=CC1)C=1C=C(C(=O)O)C=CC1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |